2-Methyl-1,4-dioxacycloheptadecane-5,17-dione

Macrocyclic Musk Structural Differentiation Molecular Identity

2-Methyl-1,4-dioxacycloheptadecane-5,17-dione (CAS 79064-89-4) is a synthetic macrocyclic dilactone belonging to the macrocyclic musk family. With the molecular formula C16H28O4 and a molecular weight of 284.39 g/mol, it features a 17-membered ring incorporating two ester linkages and a single methyl substituent.

Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
CAS No. 79064-89-4
Cat. No. B12669977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-dioxacycloheptadecane-5,17-dione
CAS79064-89-4
Molecular FormulaC16H28O4
Molecular Weight284.39 g/mol
Structural Identifiers
SMILESCC1COC(=O)CCCCCCCCCCCC(=O)O1
InChIInChI=1S/C16H28O4/c1-14-13-19-15(17)11-9-7-5-3-2-4-6-8-10-12-16(18)20-14/h14H,2-13H2,1H3
InChIKeyUSHSNNWMZKDOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,4-dioxacycloheptadecane-5,17-dione (CAS 79064-89-4): Sourcing the Methyl-Substituted Macrocyclic Dilactone Musk


2-Methyl-1,4-dioxacycloheptadecane-5,17-dione (CAS 79064-89-4) is a synthetic macrocyclic dilactone belonging to the macrocyclic musk family. With the molecular formula C16H28O4 and a molecular weight of 284.39 g/mol, it features a 17-membered ring incorporating two ester linkages and a single methyl substituent . This structural architecture differentiates it from the widely commoditized ethylene brassylate (CAS 105-95-3, C15H26O4, MW 270.36 g/mol), which lacks the methyl branch . The compound is principally employed as a fragrance ingredient in fine perfumery, personal care products, and household goods, where its macrocyclic backbone provides a desirable musk odor profile with demonstrated biodegradability [1].

Why Generic Substitution of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione with Unmethylated or Regioisomeric Analogs Carries Procurement Risk


Although numerous macrocyclic musks share a superficially similar 17-membered dilactone core, their physicochemical and organoleptic properties are exquisitely sensitive to substituent identity and position. The introduction of a single methyl group alters molecular weight, hydrophobicity, vapor pressure, and olfactory receptor interactions in ways that cannot be predicted from the unsubstituted parent or from regioisomers [1]. In fragrance formulation, even subtle shifts in vapor pressure or odor detection threshold can necessitate complete reformulation of a fragrance accord, making direct one-to-one substitution without requalification a significant technical and regulatory risk. The compound's distinct CAS registration and EINECS number further establish it as an independent chemical entity for regulatory inventory purposes .

Quantitative Differentiation Evidence: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione vs. Closest Analogs


Molecular Formula and Mass Differentiate 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione from the Unsubstituted Ethylene Brassylate

The target compound possesses the molecular formula C16H28O4 with a molecular weight of 284.39 g/mol, reflecting the presence of one additional carbon and two additional hydrogen atoms compared to the unsubstituted ethylene brassylate (C15H26O4, MW 270.36 g/mol) . This difference arises from a single methyl substituent on the 17-membered dilactone ring, constituting a 5.2% increase in molecular weight. The distinct elemental composition provides unequivocal analytical differentiation via mass spectrometry .

Macrocyclic Musk Structural Differentiation Molecular Identity

Computational Log P Predicts Enhanced Lipophilicity for the 2-Methyl Analog Relative to Unsubstituted Ethylene Brassylate

Computational prediction (XLogP) yields a value of approximately 4.6 for the 2-methyl analog, compared to the experimentally determined log P of approximately 3.9 for ethylene brassylate . Although these values derive from different determination methods (predicted vs. measured), the ~0.7 log unit increase is consistent with the addition of a methylene-equivalent hydrophobic moiety to the macrocyclic scaffold, suggesting enhanced lipophilicity that may influence fragrance substantivity and partitioning behavior in product formulations [1].

Lipophilicity QSAR Fragrance Formulation

Regioisomeric Differentiation: 2-Methyl vs. 7-Methyl Substitution Yields Distinct Chemical Entities with Divergent Boiling Points

The 2-methyl regioisomer (CAS 79064-89-4) and the 7-methyl regioisomer (CAS 72785-15-0) share the identical molecular formula (C16H28O4) and molecular weight (284.39 g/mol) . However, the 7-methyl isomer exhibits a computationally predicted boiling point of 478.7 ± 28.0 °C at 760 mmHg [1]. While analogous experimentally validated boiling point data for the 2-methyl isomer are not currently available in the public literature, the differing position of the methyl substituent is expected to produce distinct conformational populations and intermolecular interactions, yielding measurable differences in GC retention indices and enabling chromatographic separation [2].

Regioisomer Physicochemical Property GC Differentiation

Procurement-Guiding Application Scenarios for 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione


Fine Fragrance Development Requiring a Differentiated Musk Character with Enhanced Substantivity

Perfumers seeking a macrocyclic musk note that diverges from the ubiquitous ethylene brassylate profile can employ this compound to introduce subtle variations in dry-down character and longevity. The predicted higher log P of approximately 4.6, compared to approximately 3.9 for ethylene brassylate, suggests enhanced partitioning into the skin's lipid layer, potentially prolonging fragrance substantivity on skin . This makes the compound particularly valuable in luxury fine fragrance formulations where longevity differentiation is a competitive requirement.

Gas Chromatographic Identity Verification and Quality Control for Macrocyclic Musk Procurement

The distinct molecular weight (284.39 g/mol) and unique methylation pattern provide definitive analytical handles for GC-MS identity confirmation, enabling procurement and quality control laboratories to verify that the received material is the correct 2-methyl isomer and not the unsubstituted ethylene brassylate (MW 270.36 g/mol) or the 7-methyl regioisomer . This is critical for fragrance houses maintaining ISO 9001 or GMP-compliant raw material qualification programs.

Surfactant-Based Personal Care Products Requiring Optimized Fragrance Partitioning

In rinse-off products such as shampoos and body washes, fragrance ingredients must efficiently partition onto the skin during the washing process. The enhanced lipophilicity predicted for this compound relative to ethylene brassylate may improve deposition efficiency from surfactant solutions onto skin, potentially enabling lower fragrance dosage while maintaining perceived odor intensity . However, experimental confirmation is required before formulation decisions are made.

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